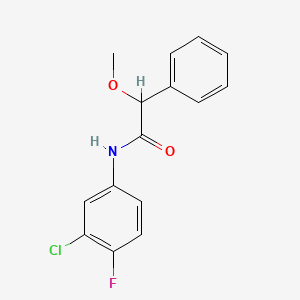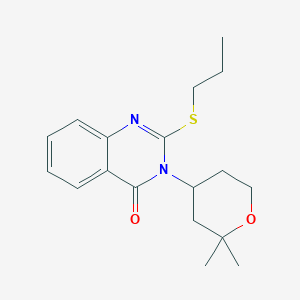
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone, also known as DT-PQ, is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications.
Wirkmechanismus
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in inflammation and tumor growth. It also induces apoptosis, or programmed cell death, in cancer cells. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to modulate the expression of various genes involved in cell proliferation and survival, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in various cell types. It also inhibits the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has demonstrated potent anti-inflammatory and anti-tumor effects in vitro and in vivo. However, there are also limitations to its use in lab experiments. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is relatively insoluble in aqueous solutions, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone may also be modified to improve its solubility and bioavailability in vivo. Additionally, its potential as a therapeutic agent for various inflammatory and tumor-related diseases should be investigated further.
Conclusion:
In conclusion, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by the reaction of the resulting product with propylthiol and 2-chloro-4,5-dimethoxybenzoyl chloride. The final product is obtained through the reaction of the intermediate product with ammonium acetate.
Wissenschaftliche Forschungsanwendungen
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has demonstrated potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in various cell types. In vivo studies have also shown its potential as an anti-tumor agent in animal models.
Eigenschaften
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-11-23-17-19-15-8-6-5-7-14(15)16(21)20(17)13-9-10-22-18(2,3)12-13/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGAKGBHTFSXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCOC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
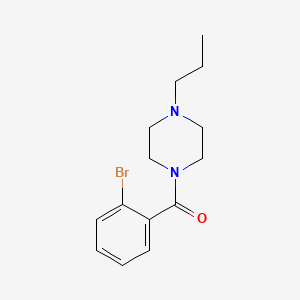
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)

![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)
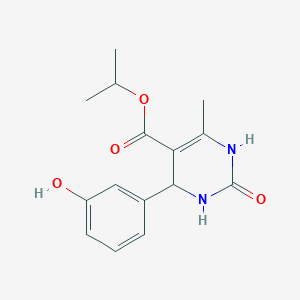
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)
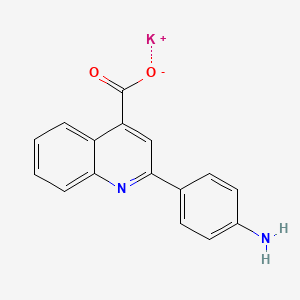
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
